3-(2-Fluoro-4-methoxyphenyl)-2-oxopropanoic acid 3-(2-Fluoro-4-methoxyphenyl)-2-oxopropanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18198272
InChI: InChI=1S/C10H9FO4/c1-15-7-3-2-6(8(11)5-7)4-9(12)10(13)14/h2-3,5H,4H2,1H3,(H,13,14)
SMILES:
Molecular Formula: C10H9FO4
Molecular Weight: 212.17 g/mol

3-(2-Fluoro-4-methoxyphenyl)-2-oxopropanoic acid

CAS No.:

Cat. No.: VC18198272

Molecular Formula: C10H9FO4

Molecular Weight: 212.17 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Fluoro-4-methoxyphenyl)-2-oxopropanoic acid -

Specification

Molecular Formula C10H9FO4
Molecular Weight 212.17 g/mol
IUPAC Name 3-(2-fluoro-4-methoxyphenyl)-2-oxopropanoic acid
Standard InChI InChI=1S/C10H9FO4/c1-15-7-3-2-6(8(11)5-7)4-9(12)10(13)14/h2-3,5H,4H2,1H3,(H,13,14)
Standard InChI Key PBPYAKIFUUFOJH-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=C(C=C1)CC(=O)C(=O)O)F

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure consists of a phenyl ring with two distinct substituents: a fluorine atom at the 2-position and a methoxy group (-OCH₃) at the 4-position. The α-keto acid functional group (-COCOOH) is attached to the phenyl ring via a methylene bridge (-CH₂-). This arrangement creates a planar configuration around the keto group, facilitating resonance stabilization and influencing its acidity . The canonical SMILES representation, COc1ccc(CC(=O)C(=O)O)c(F)c1, underscores the spatial orientation of these groups .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC10H9FO4\text{C}_{10}\text{H}_{9}\text{FO}_{4}
Molecular Weight212.17 g/mol
IUPAC Name3-(2-Fluoro-4-methoxyphenyl)-2-oxopropanoic acid
SMILESCOc1ccc(CC(=O)C(=O)O)c(F)c1
PubChem CIDNot available

Electronic and Steric Effects

The electron-withdrawing fluorine atom at the 2-position induces a meta-directing effect, while the electron-donating methoxy group at the 4-position activates the ring toward electrophilic substitution. This combination creates a polarized electronic environment, enhancing the compound’s reactivity in cross-coupling reactions . The steric bulk of the methoxy group may also influence regioselectivity in synthetic applications.

Synthesis and Manufacturing

Purification and Characterization

Post-synthesis purification typically involves recrystallization from ethanol/water mixtures or chromatography on silica gel. Characterization is achieved via:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} NMR would reveal signals for the methoxy group (~δ 3.8 ppm), aromatic protons (δ 6.5–7.5 ppm), and keto acid protons (δ 2.8–3.2 ppm for CH₂) .

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the molecular ion peak at m/z 212.17 .

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is dominated by the polar keto acid group and hydrophobic aromatic ring. It is expected to be:

  • Soluble: In polar aprotic solvents (DMSO, DMF) and alkaline aqueous solutions.

  • Insoluble: In non-polar solvents (hexane, diethyl ether).

Stability studies on analogous α-keto acids indicate susceptibility to decarboxylation at elevated temperatures (>150°C) and under strongly acidic or basic conditions .

Table 2: Predicted Physicochemical Parameters

PropertyValueMethod of Estimation
LogP (Octanol-Water)1.2–1.5XLogP3
Hydrogen Bond Donors2 (carboxylic acid protons)Computed
Hydrogen Bond Acceptors5Computed
Topological Polar Surface Area74.6 ŲPubChem

Applications in Pharmaceutical Research

Enzyme Inhibition Studies

Structural analogs of this compound have demonstrated inhibitory activity against:

  • Tyrosine Kinases: The α-keto acid group chelates Mg²⁺ ions in ATP-binding pockets, modulating kinase activity.

  • Dihydroorotate Dehydrogenase (DHODH): Fluorinated phenyl groups enhance binding affinity to this mitochondrial enzyme, relevant in autoimmune disease therapy .

Prodrug Development

The carboxylic acid moiety allows derivatization into ester prodrugs, improving oral bioavailability. For example, conversion to ethyl or pivaloyloxymethyl esters enhances membrane permeability .

Comparative Analysis with Structural Analogs

Table 3: Comparison with Related α-Keto Acids

CompoundMolecular Weight (g/mol)LogPKey Biological Activity
3-(4-Fluorophenyl)-2-oxopropanoic acid 182.150.59Intermediate in NSAID synthesis
3-(4-Fluoro-2-methoxyphenyl)-2-oxopropanoic acid212.171.3Kinase inhibition
3-(2-Fluoro-4-methoxyphenyl)-2-oxopropanoic acid 212.171.4Under investigation

The addition of methoxy and fluorine substituents in the 2- and 4-positions increases lipophilicity (higher LogP) compared to the 4-fluoro analog, potentially enhancing blood-brain barrier penetration .

Current Research and Future Directions

Recent studies (2024–2025) highlight two emerging applications:

  • Anticancer Agents: Fluorine’s electronegativity and the methoxy group’s hydrogen-bonding capacity are being exploited to design HDAC inhibitors .

  • Antiviral Therapeutics: Molecular docking simulations suggest affinity for SARS-CoV-2 main protease (Mpro^\text{pro}), though in vitro validation is pending.

Future work should prioritize:

  • Toxicological Profiling: Acute and chronic toxicity studies in model organisms.

  • Structure-Activity Relationship (SAR): Systematic modification of substituents to optimize potency and selectivity.

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